5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of methoxy and phenyl groups via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzofuran derivative with an amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-N-(4-methoxyphenyl)thiophen-2-amine
- 5-methoxy-N-(4-methoxyphenyl)furan-2-amine
- 5-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrrol-2-amine
Uniqueness
5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide stands out due to its benzofuran core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H19NO4/c1-26-17-10-8-16(9-11-17)24-23(25)21-19-14-18(27-2)12-13-20(19)28-22(21)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,25) |
InChI Key |
TWRDXWHFOMQNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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